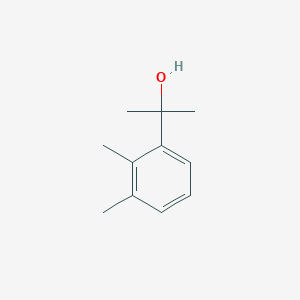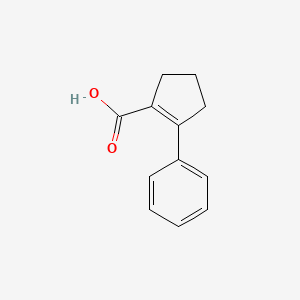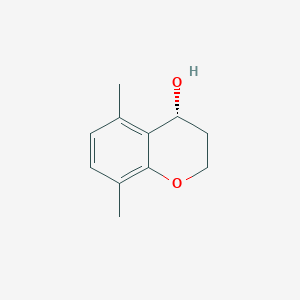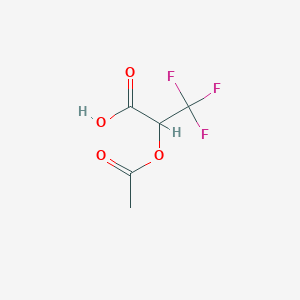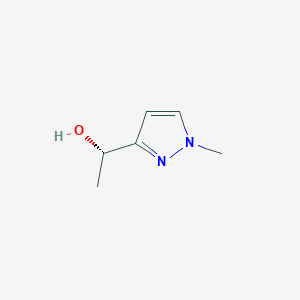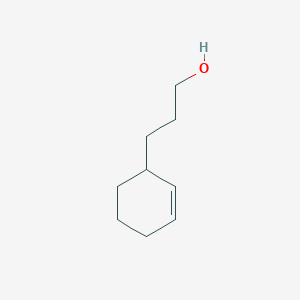
5-Methyl-2-(tributylstannyl)oxazole
説明
5-Methyl-2-(tributylstannyl)oxazole is a chemical compound with the CAS Number: 1571145-57-7 . It has a molecular weight of 372.14 and is typically in liquid form .
Molecular Structure Analysis
The molecular formula of this compound is C16H31NOSn . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
This compound can be used as a reactant to prepare heteroaromatic compounds via the Stille-Migita cross-coupling reaction with (hetero)aryl halides using a palladium catalyst .Physical And Chemical Properties Analysis
This compound is a yellow to brown liquid . It has a molecular weight of 372.14 .科学的研究の応用
Synthesis and Chemical Reactions
5-Methyl-2-(tributylstannyl)oxazole and its derivatives are primarily utilized in chemical synthesis and reactions. The compound serves as a building block in the synthesis of various organic compounds.
Synthesis of Oxazoles
The compound is used in the synthesis of oxazoles, a class of organic compounds with diverse applications. For instance, Hanamoto et al. (2006) detailed the synthesis and reactions of a related compound, 1-methyl-5-tributylstannyl-4-trifluoromethylpyrazole, showcasing its utility in introducing substituents on position 5 through reaction with a range of electrophiles (Hanamoto et al., 2006).
Applications in Dye-Sensitized Solar Cells (DSSCs)
A study by Hilmi et al. (2014) investigated a thiolate/disulfide organic-based electrolyte system, containing a compound structurally similar to this compound, for its use in DSSCs. The study emphasized the electrocatalytic activity of different counter electrodes in the context of this organic-based electrolyte system, demonstrating the material's significance in renewable energy applications (Hilmi et al., 2014).
Catalysis and Intermediate Formation
Hashmi et al. (2004) described the use of gold catalysis for synthesizing 2,5-disubstituted oxazoles from propargylcarboxamides. The study noted an intermediate formation of 5-methylene-4,5-dihydrooxazole, highlighting the compound's role in catalytic preparative access to alkylidene oxazolines (Hashmi et al., 2004).
Photo-Oxidation Studies
The reaction kinetics of oxazole and its derivatives with singlet oxygen were explored by Zeinali et al. (2020). This study focused on understanding the physicochemical properties of oxazole, highlighting its role in heterocycle (bio)chemistry and as a backbone in active natural and medicinal species (Zeinali et al., 2020).
Synthesis of Heterocyclic Derivatives
Maged et al. (2021) synthesized cyclic compounds derived from oxazole and studied their biological efficacy. This demonstrates the compound's utility in developing new drugs and understanding their antioxidant properties (Maged & Ahamed, 2021).
Formation of Oxazole Derivatives
Lechel et al. (2011) presented a synthesis pathway for 5-acetyloxazole derivatives from β-alkoxy-β-ketoenamides. The study offers insight into the substitution patterns and potential of oxazole derivatives for preparing highly substituted (poly)heterocyclic systems (Lechel et al., 2011).
Natural Product Synthesis
Zhang et al. (2009) utilized a conjunctive oxazole building block in the total synthesis of siphonazoles, a unique class of natural products. This underscores the compound's significance in the synthesis of complex natural products and exploring their biological activities (Zhang & Ciufolini, 2009).
Safety and Hazards
The safety information for 5-Methyl-2-(tributylstannyl)oxazole indicates that it is a hazardous compound. It has been assigned the GHS pictograms GHS06, GHS08, and GHS09 . The hazard statements include H301, H312, H315, H319, H372, H400, and H410 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .
作用機序
Target of Action
5-Methyl-2-(tributylstannyl)oxazole is a synthetic building block used in Stille coupling reactions . The primary targets of this compound are (hetero)aryl halides . These halides play a crucial role in the formation of heteroaromatic compounds .
Mode of Action
The compound interacts with its targets through a Stille-Migita cross-coupling reaction . This reaction is facilitated by a palladium catalyst . The interaction results in the formation of heteroaromatic compounds .
Biochemical Pathways
It is known that the compound plays a significant role in the stille-migita cross-coupling reaction, which is a key process in the synthesis of various heteroaromatic compounds .
Result of Action
The primary result of the action of this compound is the formation of heteroaromatic compounds . These compounds have various applications in the field of organic chemistry.
特性
IUPAC Name |
tributyl-(5-methyl-1,3-oxazol-2-yl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4NO.3C4H9.Sn/c1-4-2-5-3-6-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYGJGQTZRONNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=C(O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NOSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



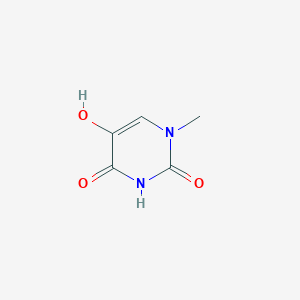


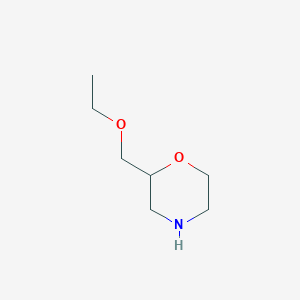
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-decahydroquinoline-2-carboxylic acid, Mixture of diastereomers](/img/structure/B3379368.png)


